

Technical Guide: Dalfopristin Solubility & Stability Profile

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Compound of Interest

Compound Name: *Dalfopristin (mesylate)*

Cat. No.: *B10770013*

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Molecule Identity & Physicochemical Core

Dalfopristin is a semi-synthetic streptogramin A antibiotic, structurally derived from the natural product Pristinamycin IIA (also known as Virginiamycin M1). It functions synergistically with Quinupristin (a streptogramin B) to inhibit bacterial protein synthesis.

Structural Pharmacophores

The solubility behavior of Dalfopristin is dictated by two critical structural motifs:

- **Macrocyclic Lactone Ring:** A large, hydrophobic core responsible for the molecule's poor intrinsic aqueous solubility and susceptibility to hydrolytic ring-opening.
- **2-(Diethylamino)ethylsulfonyl Side Chain:** A modification at the C26 position. This side chain introduces a basic tertiary amine (diethylamino group), which is the "solubility handle." Protonation of this amine allows the formation of the mesylate salt, significantly enhancing aqueous solubility for parenteral administration.

Key Physicochemical Parameters

Parameter	Value / Characteristic	Technical Implication
Molecular Formula		High MW (690.85 g/mol) implies slow dissolution kinetics.[1]
Physical State	White to slightly yellow hygroscopic powder	Hygroscopicity requires moisture-controlled storage to prevent hydrolysis.[1]
Ionization (pKa)	~7.5 - 8.5 (Diethylamino group)*	The tertiary amine is protonated at acidic pH, driving solubility.[1] At physiological pH (7.4), a significant fraction exists as the insoluble free base.
LogP (Lipophilicity)	~2.0 - 2.5 (Predicted)	Moderate lipophilicity; readily crosses biological membranes but requires solubilizers for aqueous formulation.[1]

*Note: While exact experimental pKa values vary in literature, the behavior is consistent with a tertiary alkyl amine.

Solubility Profile

Aqueous Solubility & pH Dependence

Dalfopristin exhibits a pH-dependent solubility profile typical of a weak base.[1]

- Acidic pH (pH < 4.0): High solubility. The diethylamino group is fully protonated (), allowing the formation of stable salts (e.g., mesylate).
- Neutral/Basic pH (pH > 6.0): Low solubility. The molecule exists predominantly as the uncharged free base, leading to precipitation.
- Saline Incompatibility (Critical): Dalfopristin is incompatible with 0.9% Sodium Chloride (Saline). The ionic strength of saline, combined with its pH (often ~5.5), can induce "salting

out" or shift the equilibrium enough to cause rapid precipitation of the free base. Dextrose 5% in Water (D5W) is the required diluent as it maintains the necessary acidic environment and low ionic strength.

Solvent Solubility Table

Quantitative solubility estimates for Dalfopristin (Free Base) at 25°C:

Solvent	Solubility Rating	Estimated Conc.	Usage Context
Water (pH 7)	Insoluble	< 0.1 mg/mL	Physiological condition; requires carrier.[1]
Water (pH 3, Mesylate)	Soluble	> 100 mg/mL	Reconstituted Synercid® state.
Methanol	Soluble	> 30 mg/mL	Standard stock solution solvent.
Ethanol	Soluble	> 20 mg/mL	Co-solvent for in vitro assays.
DMSO	Very Soluble	> 50 mg/mL	Preferred for HTS/Bioassay stock.
Acetonitrile	Soluble	> 10 mg/mL	HPLC mobile phase component.

Stability & Degradation Mechanisms

The stability of Dalfopristin is compromised primarily by hydrolysis, which is catalyzed by extremes of pH and temperature.

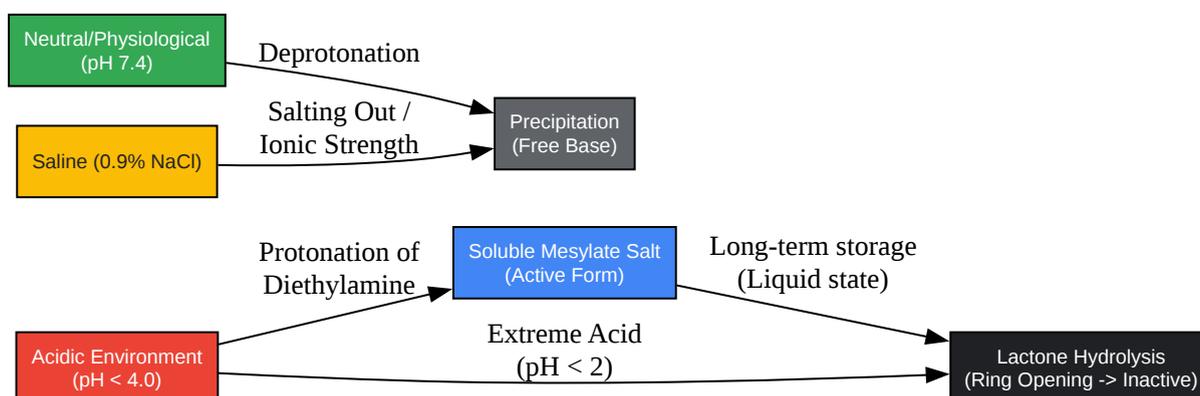
Degradation Pathways

- Lactone Hydrolysis (Irreversible):** The ester bond within the macrocyclic ring is sensitive to both acid and base hydrolysis. Cleavage of this ring destroys the 3D conformation required for binding to the bacterial 50S ribosomal subunit, rendering the drug inactive.

- Side Chain Oxidation: The sulfur atom in the sulfonyl group and the tertiary amine are susceptible to oxidation (N-oxides or sulfoxides) if exposed to peroxides or light.

Visualization of Stability Logic

The following diagram illustrates the relationship between pH, solubility, and degradation risks.



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Caption: Stability and solubility flowchart. Acidic conditions favor solubility but risk hydrolysis over time; neutral pH and saline trigger immediate precipitation.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility

Objective: To determine the saturation solubility of Dalfopristin in various media.

Reagents:

- Dalfopristin (Reference Standard).[1]
- Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1]
- Solvents: Methanol (HPLC Grade).[2]

Workflow:

- Preparation: Add excess Dalfopristin solid (~10 mg) to 2 mL of the target buffer in a glass vial.
- Equilibration: Vortex for 1 minute. Place in a shaking incubator at 37°C for 24 hours.
- Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
- Filtration: Filter the supernatant through a 0.22 µm PVDF filter (Low protein binding).
- Dilution: Dilute the filtrate 1:10 with Mobile Phase A (see HPLC method below) to prevent precipitation in the column.
- Quantification: Inject into HPLC against a standard curve prepared in Methanol.

Validated HPLC Method for Dalfopristin

This method separates Dalfopristin from its degradation products and its synergistic partner, Quinupristin.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm)
Mobile Phase A	0.05 M Potassium Dihydrogen Phosphate (), pH 3.0 (adjusted with orthophosphoric acid)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient	0-15 min: 85% A → 50% A; 15-20 min: 50% A (Isocratic); 20-25 min: Re-equilibrate to 85% A.
Detection	UV @ 254 nm (Dalfopristin absorbs well here)
Injection Vol	20 µL
Retention Time	Dalfopristin elutes earlier (~6-8 min) than Quinupristin due to higher polarity.[1]

Validation Check:

- System Suitability: Tailing factor should be < 1.5 .^[3]
- Linearity:
over 5–100 $\mu\text{g/mL}$ range.

Formulation & Handling Guidelines (Synercid® Context)

When handling the commercial formulation (Synercid), strict adherence to the solubility profile is required to prevent clinical failures (phlebitis/embolism).

- Reconstitution: Must use 5% Dextrose in Water (D5W) or Sterile Water for Injection.^[4]
 - Do NOT shake: Swirl gently to dissolve.^[4] Shaking causes foaming (surfactant-like properties of the peptide) which makes dosage measurement difficult.^[1]
- Dilution: Final IV admixture must be in D5W.
 - Prohibited: Do not mix with Saline or Heparin solutions.
- Flush Lines: If administering through a common line, flush with D5W before and after infusion.^[5]

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